molecular formula C12H14N2O3S B15007551 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid

5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid

Cat. No.: B15007551
M. Wt: 266.32 g/mol
InChI Key: SGJIMGBTSYINKK-UHFFFAOYSA-N
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Description

5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Primary Amines: Used in aminomethylation reactions.

    Formaldehyde: Acts as a carbon source in aminomethylation.

    Ethanol: Common solvent for reactions involving this compound.

Major Products

    Diazaspiro Derivatives: Formed through aminomethylation reactions.

    Substituted Spiro Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, similar spiro compounds have been shown to act as γ-aminobutyric acid type A receptor (GABAAR) antagonists, suggesting a potential mechanism involving modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-2,4-dioxo-3-azaspiro[55]undecane-1-carbothioic S-acid is unique due to the presence of the cyano and carbothioic S-acid groups, which impart distinct chemical properties and potential applications compared to other spiro compounds

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

1-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-5-carbothioic S-acid

InChI

InChI=1S/C12H14N2O3S/c13-6-7-9(15)14-10(16)8(11(17)18)12(7)4-2-1-3-5-12/h7-8H,1-5H2,(H,17,18)(H,14,15,16)

InChI Key

SGJIMGBTSYINKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=O)C2C(=O)S)C#N

Origin of Product

United States

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